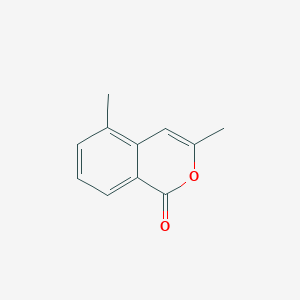
H-DL-Ala-DL-Phe-DL-Lys-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Ala-DL-Phe-DL-Lys-AMC is a synthetic peptide compound that serves as a fluorogenic substrate. It is primarily used in biochemical assays to measure the activity of enzymes such as plasmin. The compound is composed of three amino acids: alanine, phenylalanine, and lysine, linked to a 7-amino-4-methylcoumarin (AMC) moiety, which is responsible for its fluorescent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Ala-DL-Phe-DL-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The AMC moiety is introduced at the C-terminus of the peptide sequence through a condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Ala-DL-Phe-DL-Lys-AMC primarily undergoes hydrolysis reactions when exposed to specific enzymes. The cleavage of the peptide bond releases the AMC moiety, which fluoresces upon excitation .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation. The hydrolysis reactions typically occur under physiological conditions, with enzymes such as plasmin acting as catalysts .
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is the free AMC moiety, which exhibits strong fluorescence. This property is utilized in various assays to quantify enzyme activity .
Aplicaciones Científicas De Investigación
H-DL-Ala-DL-Phe-DL-Lys-AMC has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzyme kinetics studies to measure the activity of proteases.
Biology: Employed in cell-based assays to monitor protease activity in real-time.
Medicine: Utilized in diagnostic assays to detect abnormalities in enzyme activity, which can be indicative of certain diseases.
Industry: Applied in the development of pharmaceuticals and therapeutic agents targeting proteolytic enzymes
Mecanismo De Acción
The mechanism of action of H-DL-Ala-DL-Phe-DL-Lys-AMC involves its cleavage by specific enzymes, such as plasmin. The enzyme recognizes the peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing the AMC moiety. The free AMC then fluoresces upon excitation, allowing for the quantification of enzyme activity. This mechanism is crucial for its use in various biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
H-DL-Ala-DL-Phe-DL-Lys-EACA-NH2: Another peptide substrate used for plasmin activity assays, but with a different C-terminal modification.
Gly-Pro-AMC hydrobromide: A fluorogenic substrate used to detect dipeptidyl peptidase IV activity.
Uniqueness
H-DL-Ala-DL-Phe-DL-Lys-AMC is unique due to its specific peptide sequence and the presence of the AMC moiety, which provides strong fluorescence upon enzymatic cleavage. This makes it highly suitable for sensitive and accurate measurement of enzyme activity in various research and diagnostic applications .
Propiedades
Fórmula molecular |
C28H35N5O5 |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
6-amino-2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C28H35N5O5/c1-17-14-25(34)38-24-16-20(11-12-21(17)24)31-27(36)22(10-6-7-13-29)32-28(37)23(33-26(35)18(2)30)15-19-8-4-3-5-9-19/h3-5,8-9,11-12,14,16,18,22-23H,6-7,10,13,15,29-30H2,1-2H3,(H,31,36)(H,32,37)(H,33,35) |
Clave InChI |
UBDSSFSCFSBQIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


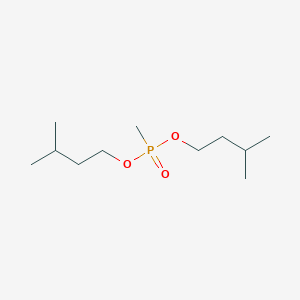
![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)
![Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B12100015.png)
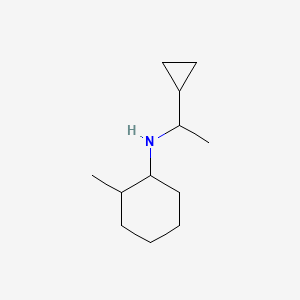
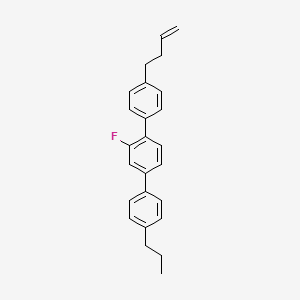
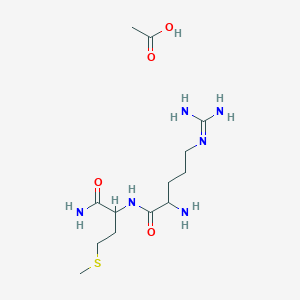



![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)
